2-benzoylmorpholine hydrochloride
Description
Properties
CAS No. |
521969-47-1 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoylmorpholine hydrochloride generally involves the reaction of morpholine with benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Morpholine+Benzoyl Chloride→2-benzoylmorpholine+HCl
The resulting 2-benzoylmorpholine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-benzoylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 2-hydroxymorpholine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 2-hydroxymorpholine.
Substitution: Various acylated morpholine derivatives.
Scientific Research Applications
2-benzoylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-benzoylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Morpholine Derivatives
Structural and Functional Group Analysis
Key Observations :
- Substituent Diversity : The benzyl group in 2-benzylmorpholine hydrochloride contrasts with sulfonyl (), carboxylic acid (), and trifluoromethyl () groups in other derivatives. These groups influence polarity, solubility, and reactivity.
Q & A
Q. What are the established synthetic routes for 2-benzoylmorpholine hydrochloride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting morpholine with benzoyl chloride derivatives under controlled anhydrous conditions. Key factors include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side products like hydrolyzed amines .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Workup : Acidic aqueous extraction (e.g., HCl) isolates the hydrochloride salt, with purity >98% achievable via recrystallization in ethanol/water mixtures .
Methodological validation should include monitoring by TLC or HPLC to confirm product identity and purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : Use -NMR (e.g., δ 3.6–4.2 ppm for morpholine protons) and -NMR (carbonyl resonance ~170 ppm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water mobile phases .
- Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry (e.g., CHClNO) .
Consistent with IUPAC guidelines, report retention times, integration values, and spectral peaks in supplementary data .
Q. How does solubility impact experimental design for biological assays involving this compound?
The compound’s hydrochloride salt enhances water solubility (~50 mg/mL), making it suitable for in vitro assays. For hydrophobic environments (e.g., lipid bilayer studies):
- Use co-solvents like DMSO (<1% v/v) to avoid cytotoxicity.
- Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Buffer compatibility (e.g., phosphate vs. Tris) should be tested to prevent precipitation .
Advanced Research Questions
Q. How can researchers optimize catalytic asymmetric synthesis of enantiopure this compound?
Chiral resolution or asymmetric catalysis is critical for enantiopure synthesis:
- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during benzoylation .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers, achieving >90% ee .
Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times to racemic standards .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
Degradation pathways include hydrolysis (morpholine ring opening) and oxidation (benzoyl group):
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent moisture/oxygen exposure .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to aqueous formulations .
Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
Q. How can computational modeling guide the design of 2-benzoylmorpholine derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like serotonin receptors .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzoyl) with activity data .
Validate predictions with in vitro assays (e.g., radioligand binding) and refine models iteratively .
Q. What advanced spectroscopic methods resolve contradictory data in reaction mechanism studies?
- In Situ FTIR : Track intermediates during synthesis (e.g., acyl chloride → amide conversion) .
- High-Resolution Mass Spectrometry (HRMS) : Identify transient species (e.g., protonated morpholine ions) .
Cross-reference with DFT calculations (e.g., Gaussian) to validate proposed mechanisms .
Methodological Notes
- Data Reproducibility : Document solvent batch, humidity, and equipment calibration in metadata .
- Contradiction Resolution : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to assess variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
